molecular formula C21H20O2 B14500825 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate CAS No. 63619-53-4

1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate

Cat. No.: B14500825
CAS No.: 63619-53-4
M. Wt: 304.4 g/mol
InChI Key: BRWSYTKNLNWBKB-UHFFFAOYSA-N
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Description

1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate is a chemical compound characterized by the presence of an anthracene moiety attached to a propyl group, which is further linked to a 2-methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate typically involves the esterification of 1-(Anthracen-2-YL)propanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 1-(Anthracen-2-YL)propanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as photoresists and coatings.

Mechanism of Action

The mechanism of action of 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate is largely dependent on its chemical structure. The anthracene moiety can interact with various molecular targets through π-π stacking interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations enable the compound to exert its effects in different applications.

Comparison with Similar Compounds

    1-(Anthracen-2-YL)ethanol: Similar structure but lacks the ester group.

    1-(Anthracen-9-YL)propyl 2-methylprop-2-enoate: Similar ester group but different position of the anthracene moiety.

    Anthracene-9-carboxylic acid: Contains the anthracene moiety but with a carboxylic acid group instead of an ester.

Uniqueness: 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate is unique due to the combination of the anthracene moiety and the ester group, which imparts distinct chemical reactivity and potential applications. The specific positioning of the anthracene group also influences its electronic properties and interactions with other molecules.

Properties

CAS No.

63619-53-4

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-anthracen-2-ylpropyl 2-methylprop-2-enoate

InChI

InChI=1S/C21H20O2/c1-4-20(23-21(22)14(2)3)18-10-9-17-11-15-7-5-6-8-16(15)12-19(17)13-18/h5-13,20H,2,4H2,1,3H3

InChI Key

BRWSYTKNLNWBKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C(=C)C

Origin of Product

United States

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